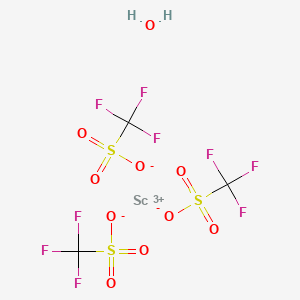

Scandium(iii) triflate hydrate

Description

Properties

IUPAC Name |

scandium(3+);trifluoromethanesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWSABJYARFUDC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F9O10S3Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to Scandium(III) Triflate Hydrate: A Paradigm Shift in Lewis Acid Catalysis

Executive Summary

Scandium(III) triflate [Sc(OTf)₃] has emerged from the realm of academic curiosity to become a cornerstone Lewis acid catalyst in modern organic synthesis. Its unparalleled combination of high catalytic activity, remarkable water tolerance, and recyclability distinguishes it from traditional Lewis acids.[1][2] This guide provides an in-depth technical overview of the core properties, mechanistic underpinnings, and diverse applications of scandium(III) triflate, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will explore its role in facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, present field-tested experimental protocols, and offer a comparative analysis against other Lewis acids, thereby equipping the reader with the knowledge to effectively leverage this powerful catalyst in their synthetic endeavors.

Introduction: The Dawn of Water-Tolerant Lewis Acid Catalysis

For decades, the utility of potent Lewis acids like aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) has been hampered by their extreme sensitivity to water.[1][2] This limitation necessitates stringent anhydrous reaction conditions, complicating procedures and limiting substrate scope. The advent of rare-earth metal triflates, particularly scandium(III) triflate, marked a paradigm shift.[2] First introduced as a promising reusable Lewis acid in 1993, Sc(OTf)₃ demonstrated the remarkable ability to not only withstand but often thrive in aqueous environments, a feat that was previously considered paradoxical for strong Lewis acids.[1]

This unique stability is not a sign of diminished reactivity. On the contrary, Sc(OTf)₃ is an exceptionally active catalyst for a multitude of organic transformations, including Friedel-Crafts reactions, aldol and Michael additions, Diels-Alder cycloadditions, and many more.[2] Its effectiveness stems from the intrinsic properties of the scandium(III) ion and the trifluoromethanesulfonate (triflate) counter-ion.

Core Attributes of Scandium(III) Triflate Hydrate

The exceptional catalytic prowess of Sc(OTf)₃ is a direct consequence of its unique chemical and physical properties.

Physicochemical Properties

Scandium(III) triflate is typically a white to off-white solid that is commercially available as a hydrate.[3] Its key properties are summarized below.

| Property | Value |

| Chemical Formula | C₃F₉O₉S₃Sc (anhydrous) |

| Molecular Weight | 492.16 g/mol (anhydrous)[4] |

| Appearance | White to off-white solid[3] |

| CAS Number | 144026-79-9[4] |

| Solubility | Soluble in water and various polar organic solvents[3] |

| Thermal Stability | High thermal stability, allowing for a wide range of reaction temperatures[5] |

The Origin of Potent Lewis Acidity

The potent Lewis acidity of scandium(III) triflate is a synergistic effect of its components:

-

The Scandium(III) Ion (Sc³⁺): The small ionic radius of the Sc³⁺ ion leads to a high charge density. This allows it to effectively coordinate with and polarize Lewis basic sites on organic substrates (e.g., the oxygen of a carbonyl group), thereby activating them for subsequent reactions.[1][2]

-

The Triflate Anion (CF₃SO₃⁻): The triflate anion is the conjugate base of trifluoromethanesulfonic acid, a superacid. Its exceptional stability and poor nucleophilicity are due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge. This ensures that the counter-ion does not interfere with the catalytic cycle and enhances the electrophilicity of the scandium center.

The Enigma of Water Tolerance

Unlike traditional Lewis acids that undergo irreversible hydrolysis, Sc(OTf)₃ remains stable and catalytically active in water.[1][2] This is attributed to a delicate balance of thermodynamic and kinetic factors governing the hydration of the Sc³⁺ ion. In an aqueous solution, the scandium ion exists as a hydrated aqua complex, [Sc(H₂O)n]³⁺. While coordinated to water, the exchange of these water ligands with a substrate's Lewis basic site is rapid. This allows the substrate to be activated without the catalyst being permanently deactivated by water. This property is a significant advantage, enabling reactions to be performed under greener, less stringent conditions and even allowing for the use of aqueous reagents.[6]

A Catalyst for Sustainable Chemistry

A key advantage of Sc(OTf)₃ in both laboratory and industrial settings is its recyclability.[2] Due to its high water solubility, the catalyst can often be recovered from the reaction mixture through an aqueous extraction and reused multiple times without a significant loss of activity. This not only reduces costs but also aligns with the principles of green chemistry by minimizing chemical waste.

The Catalytic Cycle: A Mechanistic Overview

The general mechanism of Sc(OTf)₃ catalysis involves the coordination of the scandium ion to a Lewis basic functional group on the substrate. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Let's consider the classic Mukaiyama aldol reaction as a representative example. This reaction involves the addition of a silyl enol ether (a nucleophile) to an aldehyde or ketone (an electrophile).

Caption: Mechanism of the Sc(OTf)₃-catalyzed Mukaiyama Aldol Reaction.

Causality of the Mechanism:

-

Activation: The catalytic cycle begins with the coordination of the Lewis acidic Sc³⁺ ion to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic.

-

Carbon-Carbon Bond Formation: The activated aldehyde-scandium complex is now highly susceptible to attack by the nucleophilic silyl enol ether. The silyl enol ether attacks the carbonyl carbon, forming a new carbon-carbon bond and generating a silylated aldol adduct intermediate. The scandium triflate is released and can re-enter the catalytic cycle.

-

Product Formation: A subsequent aqueous work-up cleaves the silyl ether bond, yielding the final β-hydroxy ketone or aldehyde (the aldol product).

This general principle of substrate activation through coordination is central to the wide applicability of scandium(III) triflate in organic synthesis.

A Cornucopia of Synthetic Applications

Scandium(III) triflate catalyzes a vast array of chemical transformations, making it a versatile tool for the synthesis of complex organic molecules, including those with significant biological activity.[2][5]

Friedel-Crafts Reactions

Sc(OTf)₃ is an excellent catalyst for both Friedel-Crafts alkylations and acylations, which are fundamental methods for forming C-C bonds with aromatic rings.[3][5][7] Unlike traditional AlCl₃ catalysis, which often requires stoichiometric amounts of the Lewis acid, Sc(OTf)₃ can be used in truly catalytic quantities.[4] It effectively promotes the alkylation of arenes with alcohols, aldehydes, and acetals.[8][9][10]

Aldol and Michael Reactions

As previously discussed, Sc(OTf)₃ is highly effective in promoting Mukaiyama aldol reactions.[4] Its utility extends to other related transformations, such as Michael additions, where it activates α,β-unsaturated carbonyl compounds towards nucleophilic attack.[1] Its water tolerance is a major asset, allowing these reactions to proceed smoothly in aqueous media.[11]

Cycloaddition Reactions

The catalyst demonstrates high efficiency in promoting Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[1] It activates the dienophile, accelerating the reaction and often improving stereoselectivity.

Synthesis of Nitrogen-Containing Compounds

The synthesis of nitrogen-containing molecules is crucial in drug development. Sc(OTf)₃ has proven invaluable in this area. For instance, it catalyzes the direct synthesis of N-unprotected ketimines from ketones, providing access to versatile intermediates for nitrogen-containing compounds.[12][13] It is also used in Mannich-type reactions for the synthesis of β-amino ketones.[14]

Asymmetric Catalysis

While Sc(OTf)₃ itself is achiral, it can be combined with chiral ligands to create potent asymmetric catalysts.[5] These chiral scandium complexes can induce high levels of enantioselectivity in a variety of reactions, which is of paramount importance in the synthesis of single-enantiomer pharmaceutical compounds.[5][15][16]

In the Laboratory: A Practical Guide

Harnessing the full potential of scandium(III) triflate requires an understanding of its handling and application in a laboratory setting.

Safety, Handling, and Storage

-

Safety: Scandium(III) triflate is a corrosive solid. It can cause chemical burns to the skin, eyes, and respiratory tract.[17] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store the catalyst in a tightly sealed container in a cool, dry place away from incompatible materials. Although it is water-tolerant in reactions, it is hygroscopic and should be stored in a desiccator to maintain its integrity over time.

Detailed Experimental Protocols

The following protocols are representative of the use of Sc(OTf)₃ and are designed to be self-validating systems for researchers.

Caption: A general experimental workflow for a Sc(OTf)₃-catalyzed reaction.

Protocol 1: Sc(OTf)₃-Catalyzed Mukaiyama Aldol Reaction [4]

This protocol describes the reaction between benzaldehyde and the silyl enol ether of cyclohexanone.

-

Preparation: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dichloromethane (10 mL).

-

Reagent Addition: Add benzaldehyde (1.0 mmol, 106 mg). Stir the solution at room temperature.

-

Catalyst Introduction: Add scandium(III) triflate hydrate (0.05 mmol, ~25 mg, 5 mol%). Stir for 5 minutes.

-

Nucleophile Addition: Add the silyl enol ether of cyclohexanone (1.2 mmol, 204 mg) dropwise to the solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

Protocol 2: Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation of an Arene with a Secondary Alcohol [9]

-

Preparation: In a 25 mL Schlenk flask under a nitrogen atmosphere, add scandium(III) triflate hydrate (0.1 mmol, ~50 mg, 10 mol%) and the arene (e.g., anisole, 5.0 mmol) in nitromethane (5 mL).

-

Reagent Addition: Add the secondary alcohol (e.g., 1-phenylethanol, 1.0 mmol, 122 mg) to the mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water (10 mL).

-

Purification: Extract the mixture with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Comparative Analysis: Sc(OTf)₃ in the Context of Other Lewis Acids

To fully appreciate the advantages of scandium(III) triflate, it is useful to compare it with other common Lewis acids.

| Lewis Acid | Relative Acidity | Water Tolerance | Typical Loading | Recyclable | Key Disadvantages |

| Sc(OTf)₃ | High | Excellent | Catalytic (0.1-10 mol%) | Yes | Higher cost than traditional acids |

| Yb(OTf)₃ | High | Good | Catalytic | Yes | Often requires higher temperatures |

| AlCl₃ | Very High | None | Stoichiometric | No | Highly corrosive, moisture sensitive |

| SnCl₄ | High | None | Stoichiometric | No | Volatile, corrosive, moisture sensitive |

| BF₃·OEt₂ | Moderate | None | Stoichiometric | No | Moisture sensitive, releases corrosive HF |

This comparison highlights the balanced and highly practical profile of Sc(OTf)₃, particularly for complex syntheses where functional group tolerance and mild conditions are essential.[1]

Conclusion and Future Outlook

Scandium(III) triflate hydrate is far more than just another Lewis acid; it is a versatile, robust, and efficient catalyst that has fundamentally expanded the toolbox of the modern synthetic chemist. Its unique ability to function in aqueous media has paved the way for greener and more practical synthetic routes.[2] For professionals in drug development, the mild conditions, high functional group tolerance, and ability to drive reactions toward complex molecular architectures make Sc(OTf)₃ an indispensable tool.[5]

The future of scandium catalysis is bright. Ongoing research is focused on the development of novel chiral scandium complexes for asymmetric synthesis, the immobilization of the catalyst on solid supports for enhanced recyclability, and its application in emerging areas like flow chemistry. As the demand for efficient and sustainable chemical synthesis continues to grow, the prominence of scandium(III) triflate is set to increase even further.

References

-

Scandium(III) trifluoromethanesulfonate. Chem-Impex. [Link]

-

Scandium(III) trifluoromethanesulfonate. Wikipedia. [Link]

-

Scandium Triflate: A Versatile Catalyst with Promising Applications. Stanford Advanced Materials. [Link]

-

Scandium(III) triflate Safety Data Sheet. Szabo-Scandic. [Link]

-

Recent Advances in Scandium(III) Triflate Catalysis: A Review. Organic and Universal Chemistry International. [Link]

-

Scandium Triflate Catalyzed Tandem Transfer Hydrogenation and Cyclization Reaction of o-Aminobenzaldehydes and o-Aminoacetophenone with Alcohols. The Journal of Organic Chemistry. [Link]

-

Recent Advances in Scandium(III) Triflate Catalysis: A Review. ResearchGate. [Link]

-

Scandium(III) triflate. ResearchGate. [Link]

-

Scandium Triflate-Catalyzed Aromatic Aldehydic C-H Activation. Bridgewater College Digital Commons. [Link]

-

Accepted Manuscript - Kirori Mal College. [Link]

-

Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. PubMed. [Link]

-

Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry. [Link]

-

Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. Semantic Scholar. [Link]

-

Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. PubMed. [Link]

-

Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc) for C–C and C=N bond-forming reactions. Catalysis Science & Technology. [Link]

-

Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. ACS Publications. [Link]

-

Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids. PubMed Central. [Link]

-

Organic Synthesis Inside Particles in Water: Lewis Acid−Surfactant-Combined Catalysts for Organic Reactions in Water Using Colloidal Dispersions as Reaction Media. Journal of the American Chemical Society. [Link]

-

Scandium(III) Trifluoromethanesulfonate-Catalyzed Friedel-Crafts Alkylation of Aromatic Compounds with Secondary Alcohol Methanesulfonates. J-STAGE. [Link]

-

Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc) for C–C and CN bond-forming reactions. ResearchGate. [Link]

-

Ligand-Accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions. ResearchGate. [Link]

-

Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry. [Link]

-

Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. American Chemical Society. [Link]

-

Scandium(III) Triflate-Catalyzed Reaction of Aroyl-Substituted Donor–Acceptor Cyclopropanes with 1-Naphthylamines: Access to Dibenzo[c,h]acridines. The Journal of Organic Chemistry. [Link]

-

Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. PubMed. [Link]

-

Lewis acids in water (another classic). amphoteros. [Link]

-

Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. chemimpex.com [chemimpex.com]

- 4. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 6. amphoteros.com [amphoteros.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. szabo-scandic.com [szabo-scandic.com]

The Water-Tolerant Lewis Acid: A Technical Guide to Scandium(III) Triflate Hydrate

Executive Summary: The Paradigm Shift in Lewis Acid Catalysis

For decades, the use of Lewis acids in organic synthesis was synonymous with strictly anhydrous conditions. Traditional reagents like

Scandium(III) triflate hydrate [CAS 144026-79-9] represents a fundamental paradigm shift. First popularized by Shū Kobayashi in the early 1990s, this lanthanide salt functions as a water-tolerant Lewis acid .[1][2] It retains catalytic activity in aqueous media, enabling "Green Chemistry" workflows, simplifying protection/deprotection strategies in drug development, and allowing for the recovery and reuse of the catalyst—a critical cost-saving factor in pharmaceutical scale-up.

This guide details the physicochemical properties, mechanistic advantages, and validated protocols for deploying Sc(OTf)₃ in high-value synthetic pathways.

Physicochemical Profile

The hydrate form (CAS 144026-79-9) is the air-stable species typically handled in the lab. Unlike its anhydrous counterparts, it does not require a glovebox for weighing.

| Property | Data |

| Chemical Name | Scandium(III) trifluoromethanesulfonate hydrate |

| CAS Number | 144026-79-9 |

| Formula | |

| Molecular Weight | 492.16 g/mol (anhydrous basis) |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, Acetonitrile, THF, MethanolLow: Toluene, Hexane, Diethyl Ether |

| Acidity (pKa) | Comparable to strong mineral acids in aqueous solution |

| Stability | Stable in air; does not hydrolyze to Sc(OH)₃ at neutral pH |

| Hygroscopicity | Hygroscopic (Store in desiccator) |

Mechanistic Insight: The "Hydrolysis Paradox"

Why does Sc(OTf)₃ work in water when

-

Exchange Kinetics: In water, Sc(OTf)₃ exists in equilibrium with water molecules coordinating the metal center. However, the exchange rate of water ligands is extremely fast (

). -

Substrate Affinity: Carbonyl oxygens (in aldehydes/ketones) can displace coordinated water molecules to bind with the Sc(III) center, activating the electrophile.

-

Hydrolysis Resistance: Unlike Boron or Aluminum halides, the Sc-O bond is stable enough to prevent irreversible hydrolysis (formation of metal oxides/hydroxides) but labile enough to allow product release.

Visualization: The Catalytic Cycle

The following diagram illustrates the equilibrium-driven activation mechanism in an aqueous Mukaiyama Aldol reaction.

Caption: The catalytic cycle of Sc(OTf)₃ showing reversible ligand exchange with water to activate the electrophile.

Key Applications in Drug Development

A. Carbon-Carbon Bond Formation (Mukaiyama Aldol)

The most authoritative application of Sc(OTf)₃ is the aqueous Mukaiyama Aldol reaction.

-

Significance: Allows C-C bond formation without protecting hydroxyl groups on the substrate.

-

Stereoselectivity: In the presence of chiral ligands (e.g., chiral bipyridines), Sc(OTf)₃ can induce high enantioselectivity even in aqueous environments.

B. Friedel-Crafts Acylation

Traditional Friedel-Crafts requires stoichiometric

-

Sc(OTf)₃ Advantage: It acts as a true catalyst (turnover number > 1).[3] The electron-withdrawing triflate groups reduce the basicity of the product complex, facilitating catalyst turnover.

C. Nitrogen Heterocycle Synthesis

Used in three-component reactions (e.g., Mannich-type) to synthesize benzodiazepines and quinolines—core scaffolds in anxiolytics and antimalarials.

Experimental Protocols

Protocol A: Aqueous Mukaiyama Aldol Reaction

A self-validating workflow for the reaction of benzaldehyde with 1-phenyl-1-trimethylsiloxyethene.

Reagents:

-

Scandium(III) triflate hydrate (0.05 mmol, 5 mol%)

-

Benzaldehyde (1.0 mmol)

-

1-Phenyl-1-trimethylsiloxyethene (1.2 mmol)

-

Solvent: THF/Water (9:1 ratio)

Step-by-Step Methodology:

-

Catalyst Solution: Dissolve Sc(OTf)₃ (25 mg) in a mixture of THF (3 mL) and water (0.3 mL). Validation: Solution should be clear and colorless.

-

Substrate Addition: Add benzaldehyde (106 mg) to the catalyst solution at room temperature.

-

Nucleophile Addition: Add the silyl enol ether dropwise over 2 minutes.

-

Incubation: Stir the mixture at room temperature for 6 hours.

-

Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.

-

-

Quench & Extraction: Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

-

Purification: Dry organic layer over

, concentrate in vacuo, and purify via flash chromatography (Silica gel).

Protocol B: Catalyst Recovery and Reuse

One of the primary economic drivers for using Sc(OTf)₃ is its reusability.[4]

Caption: Workflow for quantitative recovery of Sc(OTf)₃ from the aqueous phase.

Recovery Steps:

-

After extracting the organic product (Step 5 above), retain the aqueous layer .

-

Evaporate the water under reduced pressure to obtain a white solid.

-

Dry the solid at 200°C under vacuum for 2 hours.

-

Note: This high temperature is required to remove tightly bound water and restore catalytic activity.

-

-

Validation: The recovered catalyst can be used in a subsequent run.[2][5][4] Expect >90% yield retention for up to 5 cycles.

Safety & Handling

-

Health Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[6]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required.

-

Storage: While air-stable, long-term storage should be in a desiccator to prevent clumping due to hygroscopicity.

References

-

Kobayashi, S. (1994).[1][2] Rare-Earth-Metal Trifluoromethanesulfonates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis. Synlett.

-

Kobayashi, S., & Hachiya, I. (1994).[2] Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2][3] Activation of Nitrogen-Containing Compounds. The Journal of Organic Chemistry.

-

Barrett, A. G. M., & Braddock, D. C. (1997).[4] Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid.[4] Chemical Communications.[4]

-

Kobayashi, S. (1999).[1][2] Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry.

-

TCI Chemicals. Product Specification: Scandium(III) Trifluoromethanesulfonate.

Sources

- 1. Author: S. Kobayashi [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 4. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]

- 5. kmc.du.ac.in [kmc.du.ac.in]

- 6. Scandium(III) triflate | C3F9O9S3Sc | CID 2734571 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Lewis Acid Paradox: A Technical Guide to Scandium(III) vs. Lanthanide Triflates

Topic: Difference between Scandium(III) triflate and Lanthanide triflates Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of "Green Lewis Acids," Rare Earth Triflates [RE(OTf)₃] represent a paradigm shift: they are water-tolerant, recyclable, and highly selective. However, treating Scandium(III) triflate [Sc(OTf)₃] as merely "another lanthanide" is a common experimental error.

This guide delineates the critical physicochemical and mechanistic divergences between Sc(OTf)₃ and the broader Lanthanide series (Ln = La, Yb, Gd, etc.). While they share a counter-ion, their reactivity profiles are governed by a stark difference in ionic radius and hydrolysis constants, dictating their specific utility in complex organic synthesis.

Part 1: The Physicochemical Divide

The fundamental difference between Scandium and Lanthanides lies in the Charge Density and Coordination Sphere dynamics .

Ionic Radius vs. Lewis Acidity

Scandium is the lightest Group 3 element. Its ionic radius is significantly smaller than the Lanthanides. This size discrepancy creates a massive divergence in Lewis acidity (measured by the hydrolysis constant,

| Parameter | Scandium (Sc³⁺) | Ytterbium (Yb³⁺) | Lanthanum (La³⁺) | Impact on Reactivity |

| Ionic Radius (CN=6) | 0.745 Å | 0.868 Å | 1.032 Å | Sc³⁺ has higher charge density. |

| Coordination Number | Typically 6–7 | Typically 8–9 | Typically 8–9 | Sc³⁺ is more sterically demanding. |

| Hydrolysis Constant ( | 4.3 | 7.7 | 8.5 | Critical: Sc³⁺ is a much stronger Brønsted acid in water. |

| Water Exchange Rate ( | Fast ( | Very Fast ( | Extremely Fast | Both are labile, allowing rapid catalytic turnover. |

The "Scandium Effect": Because Sc³⁺ is smaller, it holds its ligands (and substrates) tighter. In a Lewis acid-catalyzed reaction (e.g., Mukaiyama Aldol), Sc(OTf)₃ provides stronger activation of the carbonyl oxygen than Ln(OTf)₃. However, this also makes Sc(OTf)₃ more prone to hydrolysis, generating "hidden" Brønsted acidic species (HOTf) in situ if not properly buffered or dried.

Part 2: Mechanistic Divergence in Catalysis

The Water-Stability Mechanism

Unlike AlCl₃ or TiCl₄, which decompose irreversibly in water, RE(OTf)₃ species undergo reversible hydrolysis.

-

Ln(OTf)₃: Behaves largely as a Lewis Acid.[1][2][3][4][5] The equilibrium lies heavily toward the aqua-complex

. -

Sc(OTf)₃: Exists in a more complex equilibrium. Due to its high acidity (

), stable hydrolyzed species like

Visualization: The Catalytic Cycle & Hydrolysis Equilibrium

The following diagram illustrates the active species differentiation in aqueous media.

Figure 1: Mechanistic Pathway.[6][7] Note that Sc(OTf)₃ accesses a hydrolyzed state (Yellow) that acts as a dual Lewis/Brønsted acid, whereas Ln(OTf)₃ remains predominantly in the Lewis Acid state (Red).

Part 3: Experimental Protocols & Best Practices

The "Dehydration Trap"

Commercially available Sc(OTf)₃ is often a hydrate. For reactions requiring strict Lewis acidity (e.g., Friedel-Crafts in organic solvents), incomplete drying is the #1 cause of failure.

Standard Protocol: Thermal Dehydration

-

Equipment: Vacuum line (< 0.1 mmHg), Oil bath, Schlenk flask.

-

Procedure:

-

Place Sc(OTf)₃ hydrate in the flask.

-

Heat to 180–200 °C under full vacuum for 2–4 hours .

-

Note: Ln(OTf)₃ typically requires slightly lower temperatures (150–180 °C) but longer times due to higher coordination numbers holding water.

-

-

Verification: The solid should transition from a "sticky" powder to a free-flowing, chalky white solid.

Advanced Protocol: In-Situ Activation (The Kobayashi Method) For reactions where thermal drying is impractical, use the orthoformate or anhydride trick.

-

Add HC(OMe)₃ (Trimethyl orthoformate) or (Ac)₂O to the reaction mixture. This chemically scavenges water, regenerating the anhydrous catalyst in situ.

Catalyst Recovery Workflow

One of the primary advantages of triflates is recyclability.[8]

-

Quench: Add water to the reaction mixture.

-

Extraction: Extract organic products with EtOAc or Ether. The catalyst remains in the aqueous phase.[2][8]

-

Recovery: Evaporate the aqueous phase to dryness.

-

Re-activation: Apply the Thermal Dehydration protocol (Step 3.1) before the next run.

-

Caution: Sc(OTf)₃ recovery yields are typically >95%, but activity can drop after 3-4 cycles if organic byproducts chelate the metal. Wash the aqueous phase with DCM before evaporation to remove these impurities.

-

Part 4: Decision Matrix – When to Use Which?

Do not default to Sc(OTf)₃ just because it is "stronger." Its high acidity can decompose sensitive substrates (e.g., acetals, silyl ethers).

Selection Logic

Figure 2: Catalyst Selection Decision Tree. Sc(OTf)₃ is the default for difficult couplings, while Ln(OTf)₃ is preferred for chemoselectivity with labile groups.

Comparative Reactivity Table

| Reaction Class | Sc(OTf)₃ Performance | Ln(OTf)₃ (Yb/La) Performance | Recommendation |

| Mukaiyama Aldol | Excellent. High turnover even with sterically hindered ketones. | Good. Slower rates; may require higher loading (10-20 mol%). | Use Sc for difficult substrates. |

| Friedel-Crafts Acylation | Superior. Can catalyze acylation of deactivated aromatics. | Moderate/Poor. Often fails with electron-deficient rings. | Use Sc . |

| Diels-Alder | High Endo-selectivity. Strong coordination tightens the transition state. | Good. Lower Lewis acidity can lead to lower endo/exo ratios. | Use Sc for selectivity.[9][10] |

| Acetylation of Alcohols | Aggressive. Can catalyze side reactions (elimination). | Mild. Excellent for selective acetylation of 1° vs 2° alcohols. | Use Yb or La . |

References

-

Kobayashi, S. (1999). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. Link

-

Kobayashi, S., & Hachiya, I. (1994). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[1][2][4][8][11] The Journal of Organic Chemistry. Link

-

Barrett, A. G. M., & Braddock, D. C. (1997).[8] "Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid."[8] Chemical Communications.[8] Link

-

Olah, G. A., et al. (1996). "Scandium(III) Triflate Catalysed Friedel-Crafts Alkylation Reactions." Synlett. Link

-

Kaushik, N., et al. (2018). "Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols." ACS Omega. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Applications of Scandium.pptx [slideshare.net]

- 3. kmc.du.ac.in [kmc.du.ac.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. testbook.com [testbook.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Scandium(III) Triflate: Structural Dynamics & Catalytic Utility in Drug Discovery

[1]

Executive Summary

Scandium(III) trifluoromethanesulfonate [Sc(OTf)₃] represents a paradigm shift in Lewis acid catalysis.[1] Unlike traditional Lewis acids (e.g., AlCl₃, BF₃[1][2]·OEt₂) that decompose rapidly in the presence of moisture, Sc(OTf)₃ exhibits exceptional stability in aqueous media.[1] This "water tolerance" allows for simplified protecting group strategies and greener synthetic routes in pharmaceutical development. This guide details the structural characteristics, dehydration protocols, and mechanistic underpinnings of Sc(OTf)₃, providing a robust foundation for its application in complex organic synthesis.[1]

Part 1: Physical & Structural Characterization[1][3]

The efficacy of Sc(OTf)₃ stems from the unique ionic radius of Scandium (0.745 Å) and the non-coordinating nature of the triflate anion.[1] This combination creates a "hard" Lewis acid center capable of fast ligand exchange, essential for catalytic turnover.

Physicochemical Properties Table[1]

| Property | Anhydrous Sc(OTf)₃ | Hydrated Sc(OTf)₃[1][3][4][5][6] · |

| CAS Number | 144026-79-9 | 144026-79-9 (Generic) |

| Molecular Weight | 492.16 g/mol | ~636.3 g/mol (approx.[1] for |

| Formula | C₃F₉O₉S₃Sc | ₃ (Solid State) |

| Appearance | White powder | White crystalline solid |

| Solubility | Water, MeCN, THF | Water, MeCN, Alcohols |

| Hygroscopicity | Extreme | Stable (Equilibrated) |

Structural Coordination Geometry

In the solid state, the hydrated form typically crystallizes as the nonahydrate or octahydrate species,

-

Coordination Sphere: The Sc³⁺ ion is surrounded by 8 to 9 water molecules.[5][7]

-

Geometry: The coordination geometry is best described as a tricapped trigonal prism (for CN=9) or a distorted bicapped trigonal prism (for CN=8).[1]

-

Anion Interaction: The triflate anions (

) reside in the outer coordination sphere, interacting via hydrogen bonds with the inner-sphere water molecules rather than coordinating directly to the metal center. This loose association is critical for maintaining high Lewis acidity.

Visualization: Coordination Sphere Dynamics

The following diagram illustrates the transition between the resting hydrated state and the active catalytic species.

Figure 1: The transition from the resting hydrated coordination sphere to the active substrate-bound complex.[1][5] The triflate anions remain non-coordinating, preserving the electrophilicity of the Sc center.

Part 2: Experimental Protocols

Protocol A: Preparation of Anhydrous Sc(OTf)₃

Commercial "anhydrous" samples often absorb moisture upon opening.[1] For strictly anhydrous applications (e.g., sensitive glycosylations), in-situ dehydration is recommended.[1]

Reagents:

Methodology:

-

Setup: Place the hydrated Sc(OTf)₃ in a round-bottom flask connected to a vacuum line (< 1.0 mmHg) and a trap cooled with liquid nitrogen.

-

Heating: Heat the flask to 180–200 °C using an oil bath or heating mantle.

-

Duration: Maintain temperature and vacuum for 2–4 hours for small scales (<5 g) or 40 hours for bulk preparation.

-

Cooling: Allow the flask to cool to room temperature under vacuum.

-

Storage: Backfill with dry Argon or Nitrogen.[1] Transfer immediately to a glovebox or seal under inert atmosphere.

-

Validation: Anhydrous material should appear as a free-flowing fine powder.[1] Clumping indicates residual moisture.

-

Protocol B: Standard "Water-Tolerant" Reaction (Mukaiyama Aldol)

This protocol demonstrates the catalyst's ability to function in aqueous media without decomposition.[1]

Reagents:

-

Benzaldehyde (1.0 equiv)[1]

-

1-phenyl-1-trimethylsiloxypropene (1.2 equiv)[1]

-

Sc(OTf)₃ (0.05 equiv / 5 mol%)[1]

-

Solvent: THF/H₂O (9:1)

Step-by-Step:

-

Dissolution: Dissolve Sc(OTf)₃ (5 mol%) in the THF/H₂O mixture. The catalyst will fully dissolve, forming the active hydrated cation.

-

Addition: Add benzaldehyde followed by the silyl enol ether at room temperature.

-

Reaction: Stir for 6–12 hours. Monitor via TLC.

-

Quench: Add dilute HCl to hydrolyze the intermediate silyl ether.

-

Extraction: Extract with dichloromethane.

-

Catalyst Recovery (Optional): The aqueous phase contains the Sc(OTf)₃.[1][8] Evaporate the water to recover the catalyst, which can be reused without loss of activity.

Part 3: Mechanistic Insights & Applications

The "Water-Tolerant" Mechanism

Unlike Boron or Aluminum Lewis acids, Sc(OTf)₃ does not undergo irreversible hydrolysis to form inactive oxides/hydroxides under neutral conditions.[1] Instead, it exists in a rapid equilibrium where water molecules and carbonyl substrates compete for coordination sites.

Key Mechanistic Features:

-

Reversible Hydration:

[1] -

Activation: The carbonyl oxygen of the electrophile (aldehyde/ketone) displaces a water ligand.[1]

-

Turnover: After nucleophilic attack, the product is released, and the site is re-occupied by water or another substrate molecule.

Visualization: Catalytic Cycle

The following diagram details the catalytic loop for a generic nucleophilic addition (e.g., Aldol).

Figure 2: The catalytic cycle of Sc(OTf)₃. Note the regeneration step where the catalyst returns to its stable hydrated state, ready for the next cycle.

Drug Development Applications[1]

-

Friedel-Crafts Acylation: Used in the synthesis of aromatic ketone pharmacophores. Sc(OTf)₃ avoids the stoichiometric waste associated with AlCl₃.[1]

-

Radiochemistry: Facilitates

fluoroalkylation reactions for PET tracer synthesis due to its rapid kinetics and compatibility with polar solvents.[1] -

Chiral Synthesis: When combined with chiral bipyridine ligands, Sc(OTf)₃ catalyzes asymmetric hydroxymethylation, a key step in synthesizing antiviral nucleoside analogs.[1]

References

-

Kobayashi, S. (1994).[1] Rare Earth Metal Trifluoromethanesulfonates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis. Synlett. [1]

-

Sigma-Aldrich. Scandium(III) triflate Product Specification. [1][9]

-

Cotton, S. A. (2005).[1] Structure and hydration of the scandium(III) ion in aqueous solution and crystalline hydrates. Chemistry - A European Journal.[1][4] [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734571, Scandium(III) triflate.

-

Ishihara, K., et al. (1996).[1] Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides. Journal of the American Chemical Society. [1]

Sources

- 1. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. Buy Scandium(III) trifluoromethanesulfonate | 144026-79-9 [smolecule.com]

- 4. File:Scandium-triflate-hydrate-xtal-293K-3D-SF.png - Wikimedia Commons [commons.wikimedia.org]

- 5. Highly hydrated cations: deficiency, mobility, and coordination of water in crystalline nonahydrated scandium(III), yttrium(III), and lanthanoid(III) trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. File:Scandium-triflate-hydrate-xtal-293K-triflate-anion-3D-vdW.png - Wikimedia Commons [commons.wikimedia.org]

- 7. Unraveling the Sc(3+) Hydration Geometry: The Strange Case of the Far-Coordinated Water Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Sc(OTf )3 - トリフル酸スカンジウム(III)、99 [sigmaaldrich.com]

A Technical Guide to the Electronic Properties and Catalytic Versatility of Scandium(III) Triflate

Abstract

Scandium(III) trifluoromethanesulfonate, or scandium triflate [Sc(OTf)₃], has emerged as a uniquely effective and versatile Lewis acid catalyst in modern organic synthesis. Its remarkable catalytic activity, coupled with exceptional stability in aqueous environments and reusability, distinguishes it from traditional Lewis acids. This guide provides an in-depth analysis of the core electronic properties of Sc(OTf)₃ that govern its catalytic behavior. We will explore the interplay between the high charge density of the scandium(III) cation and the electron-withdrawing nature of the triflate counterions, which together define its potent Lewis acidity. Mechanistic principles are elucidated through key applications, including Friedel-Crafts, Diels-Alder, and acylation reactions. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a foundational understanding for professionals seeking to leverage this powerful catalyst in their research and development endeavors.

The Rise of a Modern Lewis Acid: An Introduction

Lewis acid catalysis is a cornerstone of organic chemistry, facilitating a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are potent but suffer from significant drawbacks, including high moisture sensitivity, corrosiveness, and the need for stoichiometric quantities.[1][2] These limitations spurred the search for more robust, efficient, and environmentally benign alternatives.

In this context, rare-earth metal triflates have garnered significant attention.[1][2] Among them, scandium(III) triflate [Sc(OTf)₃] has proven to be an exceptional catalyst.[2] First introduced as a reusable Lewis acid catalyst in the 1990s, its unique combination of strong Lewis acidity, high thermal stability, and remarkable water tolerance allows it to catalyze a broad spectrum of organic transformations with high efficiency, often under mild conditions.[3][4][5] This guide will dissect the fundamental electronic characteristics that make Sc(OTf)₃ an indispensable tool in the modern synthetic chemist's arsenal.

Core Electronic Properties: The Source of Catalytic Power

The catalytic prowess of Sc(OTf)₃ is not incidental; it is a direct consequence of its distinct electronic and structural features. The synergy between the scandium cation and the triflate anion creates a highly effective catalytic center.

The Scandium(III) Cation (Sc³⁺)

Scandium, a Group 3 element, exists in its +3 oxidation state in the triflate salt.[6] The Sc³⁺ ion is characterized by:

-

Small Ionic Radius and High Charge Density: The small size of the Sc³⁺ ion concentrates its positive charge, resulting in a high charge-to-radius ratio. This potent charge density is a primary driver of its strong Lewis acidity, allowing it to effectively polarize and activate substrates by withdrawing electron density.[1][2][5]

-

Hard Lewis Acid Character: According to Hard-Soft Acid-Base (HSAB) theory, the small, highly charged Sc³⁺ ion is classified as a "hard" Lewis acid. This imparts a strong affinity for "hard" Lewis bases, most notably the oxygen atoms found in carbonyls, ethers, and alcohols. This predictable interaction is the basis for its catalytic role in a multitude of reactions.

-

Coordination Flexibility: While a coordination number of 6 is typical for Sc(III), its flexibility allows it to readily coordinate with various substrates, facilitating their activation within the reaction sphere.[6]

The Triflate Anion (CF₃SO₃⁻)

The trifluoromethanesulfonate (triflate or OTf) anion is a critical component of the catalyst's overall profile. It is the conjugate base of triflic acid, a superacid. Its key features include:

-

Exceptional Electron-Withdrawing Ability: The three fluorine atoms inductively pull electron density away from the sulfonate group. This strong electron-withdrawing effect makes the triflate anion a very poor Lewis base.[3]

-

Weakly Coordinating Nature: Because it is a poor Lewis base, the triflate anion does not bind strongly to the Sc³⁺ center. This leaves the scandium ion's coordination sites readily available to interact with and activate substrate molecules, a crucial feature for a catalyst. The weak coordination enhances the overall Lewis acidity of the Sc³⁺ center compared to its corresponding metal halides.[2]

Unprecedented Water Tolerance: A Paradigm Shift

Perhaps the most significant property of Sc(OTf)₃ is its stability and activity in the presence of water.[1][7] Unlike traditional Lewis acids that are rapidly hydrolyzed and deactivated, Sc(OTf)₃ remains effective in aqueous solutions.[1][2][5][8] This stability is attributed to the unique properties of the hydrated scandium ion. The small size of Sc³⁺ leads to a stable aqua complex where the coordinated water molecules have a fast ligand exchange rate. This allows substrates to displace the water and coordinate to the scandium center, enabling catalysis to proceed even in aqueous media. This property aligns with the principles of green chemistry by reducing the reliance on hazardous organic solvents.[1][4]

Mechanistic Principles of Sc(OTf)₃ Catalysis

The electronic properties described above translate directly into a predictable mechanism of action: the activation of Lewis basic functional groups.

Activation of Carbonyl Compounds

A primary role of Sc(OTf)₃ is the activation of carbonyl-containing compounds (aldehydes, ketones, esters). The hard Sc³⁺ center coordinates to the hard oxygen atom of the carbonyl group. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack. This fundamental activation step is the gateway to numerous synthetic transformations.

Figure 1: Lewis acid activation of a carbonyl group by Sc(OTf)₃.

Key Applications and Experimental Protocols

The catalytic activity of Sc(OTf)₃ has been successfully applied to a wide range of important organic reactions.[1][2][5]

Friedel-Crafts Alkylation and Acylation

Sc(OTf)₃ is a highly efficient catalyst for Friedel-Crafts reactions, which form C-C bonds with aromatic rings.[3] It can activate various alkylating and acylating agents, including alcohols, aldehydes, and acid anhydrides, often with only a catalytic amount of the scandium triflate required.[9][10] A significant advantage is that the catalyst can be recovered and reused, enhancing the process's sustainability.[9][10]

Figure 2: Generalized catalytic cycle for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation.

Exemplary Protocol: Friedel-Crafts Alkylation of Anisole with Benzyl Alcohol

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anisole (5.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add scandium(III) triflate (0.05 mmol, 1 mol%).

-

Reagent Addition: Add benzyl alcohol (5.0 mmol, 1.0 equiv) to the mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature (or heat as required) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired alkylated product.

-

Catalyst Recovery: The aqueous layer containing the Sc(OTf)₃ can be concentrated under reduced pressure to recover the catalyst, which can be dried in a vacuum oven for reuse.[8][9]

Table 1: Representative Sc(OTf)₃-Catalyzed Friedel-Crafts Reactions

| Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |

| Benzene | Benzaldehyde/1,3-Propanediol | 1 | 80 °C, 2 h | 95 | [10] |

| Toluene | Benzaldehyde | 1 | 80 °C, 2 h | 99 | [9] |

| Anisole | 1-Octene | 5 | 25 °C, 12 h (in IL) | 92 | [11] |

| Phenol | Cyclohexene | 1 | 120 °C, 4 h | 96 | [11] |

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. Sc(OTf)₃ serves as an exceptional catalyst by coordinating to the dienophile (typically an electron-deficient alkene), lowering its LUMO energy, and accelerating the [4+2] cycloaddition.[4] This often leads to higher yields and improved stereoselectivity under mild conditions.[4]

Exemplary Protocol: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

-

Setup: In a clean, dry reaction vessel, dissolve methyl vinyl ketone (10 mmol, 1.0 equiv) in a suitable solvent (e.g., dichloromethane or an aqueous medium).

-

Catalyst Addition: Add scandium(III) triflate (0.5 mmol, 5 mol%).

-

Reagent Addition: Add isoprene (12 mmol, 1.2 equiv) to the solution.

-

Reaction: Seal the vessel and stir the mixture at ambient temperature for 4-6 hours. Monitor by TLC or GC-MS.

-

Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with ether.

-

Purification: Dry the combined organic extracts over magnesium sulfate, filter, and remove the solvent in vacuo. The resulting cyclo-adduct can be purified by distillation or chromatography.

Acylation of Alcohols

Sc(OTf)₃ demonstrates remarkably high activity in the acylation of alcohols with acid anhydrides.[12] Its effectiveness extends to sterically hindered secondary and tertiary alcohols, which are often challenging substrates for other catalysts.[12] This makes it a valuable tool for ester synthesis and the protection of alcohol functional groups.

Practical Considerations: Handling, Safety, and Reusability

Handling and Storage

While Sc(OTf)₃ is water-tolerant, it is hygroscopic and should be handled with care to maintain its efficacy over long-term storage.

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and personal contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.[15][16]

Catalyst Recovery and Self-Validation

A key advantage of Sc(OTf)₃ is its reusability, which is both economical and environmentally friendly.[1][4][17] The catalyst's high water solubility allows for a simple phase-separation workup. After quenching the reaction with water, the organic product can be extracted, leaving the catalyst in the aqueous phase. The water can then be evaporated to recover the Sc(OTf)₃, which can be dried and reused in subsequent reactions with minimal loss of activity.[4][8] This recyclability is a self-validating system; consistent yields over multiple cycles confirm the catalyst's stability and integrity.

Figure 3: Experimental workflow for the recovery and reuse of Sc(OTf)₃.

Conclusion and Future Outlook

The electronic properties of scandium(III) triflate—stemming from its hard, small, and highly charged Sc³⁺ center paired with a weakly coordinating triflate anion—establish it as a superior Lewis acid catalyst. Its unique water stability, high catalytic activity, and reusability have solidified its role in a diverse array of organic transformations. For researchers and drug development professionals, Sc(OTf)₃ offers a reliable, efficient, and green alternative to conventional catalysts, enabling the synthesis of complex molecular architectures with greater precision and sustainability. Future research will likely focus on expanding its application in asymmetric catalysis through the development of chiral Sc(OTf)₃ complexes and its integration into novel multicomponent and cascade reactions.[1][18]

References

- Scandium Triflate: A Versatile Catalyst with Promising Applications. (n.d.). Google Vertex AI Search.

- Scandium Triflate Catalyst in Diels-Alder Reactions. (n.d.). Google Vertex AI Search.

- Recent Advances in Scandium(III) Triflate Catalysis: A Review. (2024). Asian Journal of Organic Chemistry.

- Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes.Synthesis, 2503-2506.

- Scandium(III) Triflate as an Efficient and Reusable Catalyst for Synthesis of 1,5-Benzodiazepine Derivatives. (n.d.). ResearchGate.

- Scandium(III) Triflate as an Efficient and Reusable Catalyst for Synthesis of 3,4‐Dihydropyrimidin‐2(1H)‐ones. (n.d.). ResearchGate.

- Recent Advances in Scandium(III) Triflate Catalysis: A Review. (n.d.). ResearchGate.

- Kumar, S., Arora, A., Sapra, S., Chaudhary, R., Singh, B. K., & Singh, S. K. (n.d.). Recent Advances in Scandium(III) Triflate Catalysis: A Review.Kirori Mal College.

- Scandium(III) Catalysis of Transimination Reactions. Independent and Constitutionally Coupled Reversible Processes. (n.d.). Journal of the American Chemical Society.

- Scandium. (n.d.). Wikipedia.

- Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. (1996). The Journal of Organic Chemistry.

- Scandium(III) trifluoromethanesulfonate. (n.d.). Wikipedia.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. (n.d.). ACS Publications.

- Scandium(III) triflate - Szabo-Scandic. (n.d.).

- Scandium(III) Triflate Immobilized in Ionic Liquids: A Novel and Recyclable Catalytic System for Friedel—Crafts Alkylation of Aromatic Compounds with Alkenes. (n.d.). ResearchGate.

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. (n.d.). American Chemical Society.

-

Scandium(III) trifluoromethanesulfonate - Synquest Labs. (n.d.). Retrieved February 6, 2026, from [Link]

- Material Safety Data Sheet - Scandium(III) trifluoromethanesulfonate, 97%. (n.d.). Cole-Parmer.

- Friedel-Crafts Reactions for Biomolecular Chemistry. (n.d.). ChemRxiv.

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]

- 4. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 5. researchgate.net [researchgate.net]

- 6. Scandium - Wikipedia [en.wikipedia.org]

- 7. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 8. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. szabo-scandic.com [szabo-scandic.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to Rare Earth Metal Triflates in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of efficiency, selectivity, and sustainability in organic synthesis has led to the adoption of novel catalytic systems that overcome the limitations of traditional reagents. Among these, rare-earth metal triflates [RE(OTf)₃] have emerged as a uniquely powerful and versatile class of Lewis acid catalysts.[1][2] Unlike conventional Lewis acids such as AlCl₃ or BF₃, which are notoriously sensitive to moisture, rare-earth triflates exhibit remarkable stability and catalytic activity in both organic and aqueous media.[2][3][4] This guide provides an in-depth exploration of the core principles, applications, and practical methodologies associated with these catalysts. We will delve into the origins of their catalytic power, their application in cornerstone organic transformations, and provide actionable protocols, thereby equipping researchers with the knowledge to effectively integrate these reagents into their synthetic workflows.

The Fundamental Advantage: Understanding the "Why"

The efficacy of rare-earth metal triflates stems from a synergistic combination of the properties of the rare-earth metal cation and the trifluoromethanesulfonate (triflate) anion.

The Triflate Anion: A Non-Coordinating Counterion

The triflate (CF₃SO₃⁻) anion is the conjugate base of triflic acid (CF₃SO₃H), a superacid.[3] The strong electron-withdrawing nature of the trifluoromethyl group delocalizes the negative charge, making the triflate anion an exceptionally poor nucleophile and a superb leaving group. This "non-coordinating" nature is paramount; it ensures the metal cation's Lewis acidity is not internally quenched, leaving it fully available to activate substrates.[1]

The Rare-Earth Cation: A Tunable Lewis Acid Center

The rare-earth metals, encompassing scandium (Sc), yttrium (Y), and the lanthanides (La-Lu), offer a series of trivalent cations (RE³⁺) with gradually decreasing ionic radii across the period (the "lanthanide contraction"). This provides a unique platform for fine-tuning Lewis acidity.

-

High Oxophilicity: Rare-earth cations have a strong affinity for oxygen atoms, allowing for efficient coordination to and activation of carbonyls, ethers, and alcohols.[1][5]

-

Hard Lewis Acids: Their high charge density classifies them as hard Lewis acids, leading to strong interactions with hard Lewis bases like oxygen- and nitrogen-containing functional groups.

-

Tunable Acidity: The Lewis acidity of the RE(OTf)₃ series is inversely proportional to the ionic radius of the metal cation. Consequently, Scandium (Sc³⁺) and late lanthanides like Ytterbium (Yb³⁺), with their smaller ionic radii, form the most potent Lewis acids in the family.[1] This allows for rational catalyst selection based on the electronic demands of a specific substrate.

The combination of a highly Lewis acidic metal center with a non-coordinating triflate anion results in a powerful, yet stable, catalytic species.

The Hallmark of Utility: Water Tolerance and Recyclability

The single most distinguishing feature of rare-earth triflates is their stability and activity in the presence of water.[2][6] This property is a significant departure from traditional Lewis acids, which are typically deactivated or decomposed by water.[2]

The causality behind this stability lies in their hydrolysis constants (Kₕ) and rapid water exchange rate constants (WERC).[1] Catalysts like Scandium(III) triflate possess favorable values that signify a resistance to irreversible hydrolysis, allowing the catalytic cycle to proceed even in aqueous solutions.[1] This opens the door to greener reaction media and simplifies workflows by removing the need for rigorously anhydrous conditions.

Furthermore, these catalysts are often recoverable and reusable without a significant loss of activity, a major advantage for both economic and environmental sustainability.[7]

Caption: General workflow for RE(OTf)₃ catalysis.

Core Applications in Complex Synthesis

Rare-earth triflates catalyze a vast array of pivotal organic reactions, often with superior yields, milder conditions, and greater functional group tolerance than their traditional counterparts.[5][8]

Carbon-Carbon Bond Formation

The construction of C-C bonds is the cornerstone of organic synthesis. RE(OTf)₃ catalysts excel in this domain.

-

Friedel-Crafts Reactions: Both alkylations and acylations are efficiently promoted.[3][9] Unlike AlCl₃, catalytic amounts of RE(OTf)₃ are sufficient, and the catalyst does not complex with the product, simplifying workup.[4][8] Scandium(III) triflate is particularly effective for these transformations.[9]

-

Aldol Reactions: RE(OTf)₃ catalysts are highly effective for Mukaiyama-type aldol reactions between silyl enol ethers and aldehydes or ketones. The reactions can often be performed in aqueous media.

-

Diels-Alder Reactions: As powerful Lewis acids, they coordinate to the dienophile, lowering its LUMO energy and accelerating the [4+2] cycloaddition.[10] This allows reactions to proceed at lower temperatures with high selectivity, which is critical in the synthesis of complex natural products and pharmaceuticals.[10]

Caption: Mechanism of Sc(OTf)₃ in Diels-Alder reactions.

Heterocycle Synthesis

The synthesis of nitrogen- and oxygen-containing rings is fundamental to drug development.

-

Aza Diels-Alder Reactions: RE(OTf)₃ catalysts, particularly Yb(OTf)₃, have shown excellent yields and diastereoselectivity in reactions between imines and dienes to form nitrogen-containing six-membered rings.[5]

-

[3+2] Cycloadditions: These catalysts can promote the reaction of donor-acceptor cyclopropanes with various partners to construct five-membered rings.[11]

-

Multi-component Reactions: The stability and functional group tolerance of RE(OTf)₃ make them ideal for complex one-pot syntheses, such as the Povarov reaction to create tetrahydroquinolines.[5]

Comparative Data: Catalyst Performance in Diels-Alder Reaction

The choice of rare-earth metal can significantly impact reaction outcomes. While many RE(OTf)₃ are effective, smaller cations often exhibit higher activity.

| Catalyst (10 mol%) | Dienophile | Diene | Conditions | Yield (%) | Reference |

| Sc(OTf)₃ | Methyl vinyl ketone | Isoprene | CH₂Cl₂, 0°C, 3h | 92 | [10] |

| Yb(OTf)₃ | Methyl vinyl ketone | Isoprene | CH₂Cl₂, 0°C, 5h | 88 | [7] |

| La(OTf)₃ | Methyl vinyl ketone | Isoprene | CH₂Cl₂, 0°C, 12h | 65 | [7] |

| No Catalyst | Methyl vinyl ketone | Isoprene | CH₂Cl₂, 0°C, 24h | <10 | N/A |

Table demonstrates representative yields and the trend of increased reactivity with decreasing ionic radius (La > Yb > Sc).

Field-Proven Protocols: From Bench to Application

Translating theory into practice requires robust, validated methodologies. The following protocols are illustrative of the practical application of RE(OTf)₃ catalysts.

Protocol 4.1: Scandium(III) Triflate-Catalyzed Diels-Alder Reaction

This protocol describes the cycloaddition between isoprene and methyl vinyl ketone, a classic C-C bond-forming reaction.

Materials:

-

Scandium(III) triflate [Sc(OTf)₃]

-

Isoprene

-

Methyl vinyl ketone

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Flask Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.

-

Catalyst & Solvent Addition: Add Scandium(III) triflate (e.g., 0.1 mmol, 10 mol%) to the flask. Add anhydrous dichloromethane (20 mL).

-

Reactant Addition: Cool the solution to 0°C using an ice bath. Add isoprene (e.g., 1.5 mmol, 1.5 equiv) followed by the dropwise addition of methyl vinyl ketone (1.0 mmol, 1.0 equiv).

-

Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).

-

Quenching & Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cycloadduct.

Causality Note: The use of a catalytic amount (10 mol%) of Sc(OTf)₃ is sufficient due to its high turnover frequency.[8] Cooling to 0°C helps to control the exothermicity of the reaction and improve selectivity. The aqueous workup effectively removes the water-soluble catalyst, simplifying purification.[6]

Protocol 4.2: Catalyst Recovery and Reuse

A key advantage of RE(OTf)₃ is their potential for recovery from aqueous phases.

Procedure:

-

Isolate Aqueous Layer: After the extraction step (Protocol 4.1, step 6), retain the aqueous layer which contains the dissolved RE(OTf)₃ catalyst.

-

Water Removal: Transfer the aqueous layer to a flask and remove the water under reduced pressure at elevated temperature (e.g., 60-80°C).

-

High-Vacuum Drying: Dry the resulting solid residue under high vacuum at an elevated temperature (e.g., >150°C) for several hours to remove coordinated water molecules.[7]

-

Reuse: The recovered white solid can be weighed and reused in subsequent reactions. Its activity should be monitored over several cycles.

Future Outlook: Evolving Frontiers

The field of rare-earth metal triflate catalysis continues to expand. Current research is focused on several exciting areas:

-

Asymmetric Catalysis: The development of chiral ligand systems that coordinate to the rare-earth metal is enabling highly enantioselective transformations.[11]

-

Co-catalysis: RE(OTf)₃ are being used in synergistic dual-catalyst systems, often in combination with transition metal catalysts, to unlock novel reactivity patterns that are inaccessible with a single catalyst.[11]

-

Green Chemistry: Their stability in environmentally benign solvents like water and ionic liquids continues to be a major driver for their adoption in sustainable chemical processes.[1]

By offering a unique combination of potent Lewis acidity, operational simplicity, water tolerance, and recyclability, rare-earth metal triflates have secured a permanent and expanding role in the modern synthetic chemist's toolkit. Their continued development promises to yield even more innovative and sustainable solutions for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

-

Kobayashi, S., Sugiura, M., Kitagawa, H., & Lam, W. W. L. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227-2302. [Link]

-

(2025-08-06) Request PDF on ResearchGate. Rare-Earth Metal Triflates in Organic Synthesis. ResearchGate. [Link]

-

(2025-08-10) Request PDF on ResearchGate. Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. ResearchGate. [Link]

-

Hetero-Diels-Alder Reaction. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. (n.d.). Organic Chemistry Portal. [Link]

-

(2025-08-06) PDF on ResearchGate. Recent applications of rare-earth metal(III) triflates in cycloaddition and cyclization reactions. ResearchGate. [Link]

-

(2020-10-25) Recent advances in the rare-earth metal triflates-catalyzed organic reactions. Taylor & Francis Online. [Link]

-

Kobayashi, S., Sugiura, M., Kitagawa, H., & Lam, W. W. L. (2002). Rare-Earth Metal Triflates in Organic Synthesis. Chemical Reviews. [Link]

-

Kumar, S., et al. (n.d.). Recent Advances in Scandium(III) Triflate Catalysis: A Review. Kirori Mal College. [Link]

-

(2015-03-26) Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review. ResearchGate. [Link]

-

Scandium - Wikipedia. (n.d.). Wikipedia. [Link]

-

Lanthanide trifluoromethanesulfonates - Wikipedia. (n.d.). Wikipedia. [Link]

-

Lanthanide triflates. (n.d.). chemeurope.com. [Link]

-

Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1997). Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. The Journal of Organic Chemistry, 62(20). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kmc.du.ac.in [kmc.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lanthanide_triflates [chemeurope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Diels-Alder reaction conditions with Sc(OTf)3 catalyst

Application Note: High-Efficiency Diels-Alder Cycloadditions Using Scandium(III) Triflate

Executive Summary

The Diels-Alder [4+2] cycloaddition is a cornerstone of organic synthesis, yet traditional Lewis acid catalysts (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) suffer from severe moisture sensitivity, requiring strictly anhydrous conditions and often resulting in catalyst decomposition.

Scandium(III) triflate [Sc(OTf)₃] represents a paradigm shift.[1] It is a "water-tolerant" Lewis acid that remains active in aqueous media, accelerates reactions via the hydrophobic effect, and offers near-quantitative recovery. This guide details the optimization of Sc(OTf)₃-catalyzed cycloadditions, covering aqueous-phase synthesis, asymmetric induction using chiral ligands, and industrial-grade catalyst recovery.

Mechanistic Insight: The "Water-Compatible" Anomaly

Unlike boron or aluminum-based Lewis acids, Sc(OTf)₃ does not decompose in water.[1][2] Its catalytic efficacy stems from a unique equilibrium in the hydration sphere.

-

Ionic Radius & Coordination: Sc³⁺ has a large ionic radius (0.745 Å), allowing high coordination numbers (>6).

-

Ligand Exchange Kinetics: The exchange rate constant for water molecules in the inner coordination sphere of Sc³⁺ is extremely fast (

). This allows the substrate (dienophile) to effectively compete with water molecules for coordination sites on the metal center, lowering the LUMO energy of the dienophile and facilitating nucleophilic attack by the diene.

Figure 1: Catalytic Cycle & Activation Mode

Caption: The catalytic cycle of Sc(OTf)₃ showing rapid ligand exchange that permits substrate activation even in the presence of water.[1]

Optimization Parameters & Solvent Effects

The choice of solvent dramatically influences reaction rate and stereoselectivity. While organic solvents work, aqueous media often provide superior rates due to the hydrophobic effect , which forces the organic reactants into closer proximity within the catalyst's coordination sphere.

Table 1: Solvent Effects on the Reaction of Methyl Vinyl Ketone with Cyclopentadiene (10 mol% Sc(OTf)₃)

| Solvent System | Yield (%) | Time (h) | Endo:Exo Ratio | Notes |

| Dichloromethane (DCM) | 85% | 12 | 89:11 | Standard organic protocol. Good solubility. |

| THF | 81% | 15 | 86:14 | Slower due to THF coordinating to Sc³⁺. |

| Water (H₂O) | 93% | 4 | 91:9 | Accelerated rate via hydrophobic effect. |

| Nitromethane (CH₃NO₂) | 95% | 2 | 90:10 | High polarity stabilizes the transition state. |

Standard Operating Procedures (SOP)

Protocol A: Aqueous/Biphasic Diels-Alder Reaction (Green Chemistry)

Best for: Simple substrates, high throughput, and maximum catalyst recovery.

Reagents:

-

Sc(OTf)₃ (Sigma-Aldrich 418218 or equiv.)

-

Diene (e.g., Cyclopentadiene - freshly cracked)

-

Dienophile (e.g., Methyl Vinyl Ketone, Acrolein)

-

Solvent: Deionized Water or THF/Water (9:1)

Step-by-Step:

-

Catalyst Solubilization: Dissolve Sc(OTf)₃ (0.5 mmol, 10 mol%) in water (10 mL). The solution will be clear and acidic (pH ~3-4).

-

Dienophile Addition: Add the dienophile (5.0 mmol) to the aqueous catalyst solution. Stir for 5 minutes at Room Temperature (RT).

-

Diene Addition: Add the diene (6.0 mmol, 1.2 equiv) dropwise.

-

Note: If reactants are insoluble, vigorous stirring is required to create an emulsion.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (stain with p-Anisaldehyde).

-

Extraction: Add Ethyl Acetate or DCM (15 mL). Shake and separate layers.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.

-

Catalyst Recovery: The aqueous layer can be reused directly for the next run or evaporated to dryness to recover solid Sc(OTf)₃ (See Workflow below).

Protocol B: Asymmetric Diels-Alder with Chiral Sc(III)-Pybox

Best for: Enantioselective synthesis of pharmaceutical intermediates.

Reagents:

-

Sc(OTf)₃ (anhydrous)

-

Chiral Ligand: (S,S)-Ph-Pybox or (S,S)-iPr-Pybox

-

Solvent: DCM/MeOH or Pure DCM

-

Substrate: 3-alkenoyl-1,3-oxazolidin-2-one (Evans template)

Step-by-Step:

-

Complex Formation: In a flame-dried flask under Argon, mix Sc(OTf)₃ (0.1 mmol) and the Pybox ligand (0.11 mmol) in DCM (5 mL). Stir for 1 hour at RT to form the chiral complex.

-

Cooling: Lower temperature to 0°C or -78°C (lower temperatures increase enantiomeric excess, %ee).

-

Reactant Addition: Add the dienophile (1.0 mmol) followed by the diene (1.5 mmol).

-

Reaction: Stir for 12–24 hours maintaining low temperature.

-

Quench: Quench with 1N HCl, extract with DCM.

-

Analysis: Determine %ee via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Target Metric: >90% yield, >90% ee (Endo isomer).[3]

-

Catalyst Recovery & Troubleshooting

One of the primary economic drivers for switching to Sc(OTf)₃ is recyclability.

Figure 2: Catalyst Recovery Workflow

Caption: Biphasic separation strategy allowing for 100% atom-efficient catalyst recycling.

Troubleshooting Table:

| Issue | Diagnosis | Solution |

| Low Yield | Catalyst poisoning or poor solubility. | Increase stirring rate (emulsion is critical). If using amines, add 1 equiv of acid to prevent catalyst deactivation. |

| Low Exo/Endo Selectivity | Temperature too high. | Lower temperature to 0°C. Switch solvent to DCM/CH₃NO₂ mixture. |

| Catalyst Loss | Inefficient extraction. | Sc(OTf)₃ is extremely water-soluble. Ensure the aqueous layer is not discarded. Do not wash organic layer with water after separation. |

References

-